molecular formula C27H18BrClN2O2 B11972719 [9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone CAS No. 303059-99-6

[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone

Cat. No.: B11972719
CAS No.: 303059-99-6
M. Wt: 517.8 g/mol
InChI Key: WQXHTHDNRXGHJY-UHFFFAOYSA-N
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Description

9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a naphthyl group, and a benzoxazin ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone typically involves multiple steps, including the formation of the benzoxazin ring and the introduction of the bromine and naphthyl groups. Common reagents used in these reactions include bromine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s ability to interact with specific molecular targets could lead to the discovery of new drugs with therapeutic benefits.

Industry

In the industrial sector, 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

303059-99-6

Molecular Formula

C27H18BrClN2O2

Molecular Weight

517.8 g/mol

IUPAC Name

(9-bromo-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C27H18BrClN2O2/c28-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)30-31(24)27(33-25)26(32)17-7-10-21(29)11-8-17/h1-14,24,27H,15H2

InChI Key

WQXHTHDNRXGHJY-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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